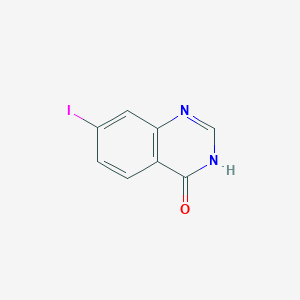

7-Iodoquinazolin-4(3h)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-iodo-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLRWRLAHJWOLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619233 | |

| Record name | 7-Iodoquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202197-77-1 | |

| Record name | 7-Iodoquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Unseen Isomer: A Technical Guide to 7-Iodoquinazolin-4(3H)-one

Foreword: Unveiling the Potential of a Niche Scaffold

In the vast landscape of medicinal chemistry, the quinazolin-4(3H)-one core stands as a privileged scaffold, a testament to its remarkable versatility and therapeutic relevance. Its derivatives have permeated numerous drug discovery programs, leading to approved therapeutics for a range of diseases, most notably in oncology. While much of the research has focused on substitutions at the 2, 3, and 6-positions, the 7-substituted isomers remain a less explored, yet potentially rich, territory for innovation. This guide delves into the chemical intricacies of a specific, underrepresented member of this family: 7-Iodoquinazolin-4(3H)-one .

This document is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond a mere recitation of facts to provide a foundational understanding of this molecule's chemical properties, a plausible and detailed synthetic route, and an exploration of its potential reactivity and applications. By synthesizing established principles of quinazolinone chemistry with insights gleaned from its close isomers, we aim to equip you with the knowledge to confidently approach the synthesis, characterization, and strategic utilization of this intriguing compound.

Physicochemical and Structural Characteristics

While specific experimental data for this compound is not extensively reported in publicly available literature, we can predict its core properties based on the well-characterized parent quinazolin-4(3H)-one and its other halogenated analogs. The introduction of an iodine atom at the 7-position is expected to significantly influence its molecular weight, lipophilicity, and electronic properties, thereby impacting its solubility, reactivity, and biological interactions.

| Property | Predicted Value/Information | Rationale/Reference |

| Molecular Formula | C₈H₅IN₂O | Based on core structure and substituent. |

| Molecular Weight | 272.04 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to pale yellow solid | Typical for quinazolinone derivatives. |

| Melting Point | >250 °C (with decomposition) | Halogenated quinazolinones often exhibit high melting points.[1] |

| Solubility | Sparingly soluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF). | The quinazolinone core imparts some polarity, but the iodine increases lipophilicity. |

| CAS Number | Not readily available | Indicates the compound is not widely commercialized or extensively studied. |

Proposed Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be logically approached through the well-established cyclization of a substituted anthranilamide. The key challenge lies in the preparation of the requisite starting material, 2-amino-4-iodobenzamide. Below is a proposed, robust synthetic workflow.

Diagrammatic Overview of the Synthetic Workflow

References

A Spectroscopic Investigation of 7-Iodoquinazolin-4(3H)-one: A Technical Guide for Researchers

The quinazolinone core is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The introduction of a halogen atom, such as iodine, at the 7-position can significantly modulate the compound's physicochemical properties and biological targets. A thorough understanding of its spectroscopic signature is therefore paramount for unambiguous identification, purity assessment, and the rational design of new therapeutic agents.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectroscopic data, the standard atom numbering for the 7-iodoquinazolin-4(3H)-one scaffold is presented below. This numbering scheme will be used consistently throughout this guide for the assignment of NMR signals.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below, with assignments based on the analysis of the parent quinazolin-4(3H)-one and its halogenated derivatives.[1] The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the N-H proton. The iodine atom at the 7-position will exert a significant electronic effect, influencing the chemical shifts of the adjacent protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.10 | s | - |

| H-5 | ~8.05 | d | ~8.5 |

| H-6 | ~7.80 | dd | ~8.5, ~2.0 |

| H-8 | ~8.25 | d | ~2.0 |

| N³-H | ~12.5 | br s | - |

-

H-2: This proton is a singlet as it has no adjacent protons. Its chemical shift is expected to be similar to that of the parent quinazolinone.

-

Aromatic Protons (H-5, H-6, H-8): The protons on the benzene ring will form an AMX spin system. H-5 is expected to be a doublet due to coupling with H-6. H-6 will appear as a doublet of doublets, coupling to both H-5 and H-8. H-8, being meta to H-6, will be a doublet with a smaller coupling constant. The electron-withdrawing and anisotropic effects of the iodine at C-7 will cause a downfield shift of the neighboring protons, particularly H-6 and H-8, compared to the unsubstituted quinazolinone.

-

N³-H: The amide proton is typically broad and appears at a very downfield chemical shift due to hydrogen bonding and its acidic nature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization and electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~145 |

| C-4 | ~161 |

| C-4a | ~122 |

| C-5 | ~128 |

| C-6 | ~135 |

| C-7 | ~95 |

| C-8 | ~130 |

| C-8a | ~149 |

-

C-4 (Carbonyl Carbon): The amide carbonyl carbon is characteristically found in the downfield region of the spectrum.

-

C-7 (Iodine-bearing Carbon): The most significant feature in the ¹³C NMR spectrum will be the upfield shift of the carbon directly attached to the iodine atom (C-7) due to the "heavy atom effect". This is a well-established phenomenon in NMR spectroscopy.

-

Other Aromatic Carbons: The chemical shifts of the other aromatic carbons will be influenced by the substituent effects of the iodine and the fused pyrimidinone ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[2] The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C=N bonds, as well as absorptions corresponding to the aromatic ring.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3100 | Medium, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C=O Stretch (Amide) | 1700 - 1660 | Strong |

| C=N Stretch | 1620 - 1580 | Medium |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong |

| C-I Stretch | 600 - 500 | Medium |

-

N-H and C=O Stretching: The presence of a broad N-H stretching band and a strong C=O stretching band are definitive indicators of the quinazolinone core.

-

Aromatic Region: The C=C stretching vibrations of the aromatic rings will appear in the 1600-1450 cm⁻¹ region.

-

C-I Stretching: The carbon-iodine bond will have a characteristic stretching vibration in the far-infrared region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound (C₈H₅IN₂O), the expected molecular weight is approximately 271.95 g/mol .

In an electron ionization (EI) mass spectrum, the following features are anticipated:

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak at m/z ≈ 272.

-

Isotope Peak (M+1): The presence of iodine will result in a characteristic isotopic pattern.

-

Fragmentation Pattern: Common fragmentation pathways for quinazolinones involve the loss of CO, HCN, and cleavage of the pyrimidinone ring. The presence of iodine will also lead to fragments corresponding to the loss of an iodine atom or iodine-containing species.

Experimental Protocols

The following are generalized, step-by-step methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy Protocol

Caption: Workflow for NMR spectroscopic analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry 5 mm NMR tube.[2] Ensure complete dissolution, using gentle warming or sonication if necessary.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal signal dispersion and sensitivity.

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum using proton broadband decoupling. A significantly larger number of scans will be required compared to the ¹H NMR experiment due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase and baseline correction, and calibration of the chemical shift scale using the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).[2]

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method): [2] Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[2] Press the resulting fine powder into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.[2]

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the solid sample (typically < 1 mg) into the mass spectrometer using a direct insertion probe.

-

Instrumentation: Employ a mass spectrometer equipped with an Electron Impact (EI) ionization source and a suitable mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Acquisition: Heat the probe to vaporize the sample. The gaseous molecules are then ionized by a beam of high-energy electrons (typically 70 eV). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass Spectrometry data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive spectral profile has been constructed. These data and protocols will serve as a valuable resource for researchers working on the synthesis, characterization, and application of this and related quinazolinone derivatives, facilitating their research and development efforts in medicinal chemistry.

References

7-Iodoquinazolin-4(3h)-one molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of 7-Iodoquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including approved drugs and natural products.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities such as anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide focuses on a specific derivative, this compound, providing a detailed exploration of its molecular architecture, conformational dynamics, and the experimental methodologies required for its unambiguous characterization. By synthesizing theoretical principles with practical, field-proven protocols, this document serves as an essential resource for researchers engaged in the design and development of novel therapeutics based on this versatile heterocyclic system.

The Quinazolinone Core: A Framework of Significance

The this compound molecule is built upon the quinazolin-4(3H)-one framework, a bicyclic heteroaromatic system where a benzene ring is fused to a pyrimidine ring.[3] This core structure is a key component in numerous biologically active compounds.[3] The placement of an iodine atom at the 7-position introduces a heavy halogen, which can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability. Furthermore, the iodine atom can serve as a handle for further synthetic modifications, for instance, in cross-coupling reactions, or act as a potent hydrogen bond acceptor, influencing interactions with biological targets. The stability and straightforward synthesis methods for quinazolinones contribute to their continued interest in drug discovery.[4]

Molecular Structure and Elucidation

The systematic IUPAC name for this compound is 7-iodo-3H-quinazolin-4-one . The structure consists of a planar bicyclic system with the iodine atom substituting a hydrogen on the benzene ring portion of the scaffold.

References

An In-depth Technical Guide to the Synthesis of 7-Iodoquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 7-Iodoquinazolin-4(3H)-one Scaffold

The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] The introduction of an iodine atom at the 7-position creates this compound, a versatile intermediate for the synthesis of more complex molecules, particularly in the development of targeted cancer therapies. The iodine atom serves as a convenient handle for various cross-coupling reactions, enabling the introduction of a wide array of substituents to explore structure-activity relationships (SAR) and optimize pharmacological properties. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the rationale behind the experimental methodologies.

Primary Synthetic Pathway: The Niementowski Reaction

The most direct and widely employed method for the synthesis of this compound is a variation of the classical Niementowski quinazolinone synthesis.[2] This approach involves the condensation of an appropriately substituted anthranilic acid with a one-carbon source, typically formamide or formic acid.

Core Logic: The Niementowski Reaction

The Niementowski reaction is a thermal condensation process that proceeds through the formation of an N-acylanthranilic acid intermediate, which then undergoes intramolecular cyclization and dehydration to yield the quinazolinone ring system.[3] The use of formamide serves as both the acylating agent and the source of the nitrogen atom at position 3 of the quinazolinone ring.

Starting Material 1: 2-Amino-4-iodobenzoic Acid

The key starting material for the primary synthetic route is 2-amino-4-iodobenzoic acid. The strategic placement of the iodine atom at the 4-position of the anthranilic acid dictates its final position at the 7-position of the quinazolinone product.

Synthesis of 2-Amino-4-iodobenzoic Acid

The synthesis of 2-amino-4-iodobenzoic acid is typically achieved through the electrophilic iodination of 2-aminobenzoic acid (anthranilic acid).

This protocol is adapted from established methods for the iodination of anthranilic acid derivatives.[4]

Materials:

-

2-Aminobenzoic acid

-

Iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent (e.g., hydrogen peroxide)[5]

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) for pH adjustment

-

Suitable solvent (e.g., glacial acetic acid, water)

Procedure:

-

Dissolution: Dissolve 2-aminobenzoic acid in a suitable solvent, such as dilute hydrochloric acid.

-

Iodination: Slowly add the iodinating agent (e.g., a solution of iodine monochloride in hydrochloric acid) to the stirred solution of 2-aminobenzoic acid at a controlled temperature. The iodine will electrophilically attack the activated benzene ring. The position of iodination is directed by the activating amino group.

-

Precipitation and Isolation: The 2-amino-4-iodobenzoic acid product will precipitate out of the solution. The precipitate is then collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-amino-4-iodobenzoic acid.

Data Summary: Synthesis of Iodo-Substituted Anthranilic Acids

| Starting Material | Iodinating Agent | Solvent | Typical Yield | Reference |

| Anthranilic acid | Iodine monochloride | Dilute HCl | 88-90% (for 5-iodo isomer) | [4] |

| Anthranilic acid | Iodine/H₂O₂ | Acetic acid | Good | [5] |

Cyclization to this compound

Once the 2-amino-4-iodobenzoic acid is obtained, the final step is the cyclization to form the quinazolinone ring.

Experimental Protocol: Niementowski Reaction with Formamide

This is a representative protocol based on the general Niementowski reaction conditions.[6]

Materials:

-

2-Amino-4-iodobenzoic acid

-

Formamide

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-iodobenzoic acid with an excess of formamide.

-

Heating: Heat the reaction mixture to a temperature between 130-150°C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product, this compound, will often precipitate from the cooled mixture.

-

Isolation and Purification: The solid product is collected by filtration, washed with a suitable solvent (e.g., cold ethanol or water) to remove excess formamide, and then dried. Further purification can be achieved by recrystallization.

Diagram of the Primary Synthetic Workflow

Caption: Primary synthetic route to this compound.

Alternative Synthetic Pathway

An alternative route to the this compound scaffold involves starting from 2-amino-4-iodobenzonitrile. This method offers a different approach to constructing the quinazolinone ring.

Starting Material 2: 2-Amino-4-iodobenzonitrile

This starting material can be synthesized via methods such as the Sandmeyer reaction from 2,4-diaminobenzonitrile or through direct electrophilic iodination of 2-aminobenzonitrile.[7]

Cyclization from 2-Amino-4-iodobenzonitrile

The synthesis from the benzonitrile derivative can proceed through a multi-step sequence, often involving an acid-mediated cyclization with a suitable one-carbon source. A plausible route involves the conversion of the nitrile to an amide, followed by cyclization.

-

Hydrolysis of Nitrile: The nitrile group of 2-amino-4-iodobenzonitrile can be hydrolyzed to a primary amide (2-amino-4-iodobenzamide) under acidic or basic conditions.

-

Cyclization: The resulting 2-amino-4-iodobenzamide can then be cyclized with a one-carbon electrophile, such as formic acid or an orthoformate, to yield this compound.[8]

Diagram of the Alternative Synthetic Workflow

Caption: Alternative synthetic route to this compound.

Conclusion and Future Perspectives

The synthesis of this compound is a critical process for the development of novel therapeutics. The Niementowski reaction, utilizing 2-amino-4-iodobenzoic acid and formamide, remains the most direct and reliable method. The synthesis of the requisite starting material via electrophilic iodination of anthranilic acid is a well-established and scalable process. The alternative route commencing from 2-amino-4-iodobenzonitrile provides a viable, albeit potentially more complex, pathway. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale of production, and the specific requirements of the subsequent chemical transformations. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to access this important chemical entity.

References

- 1. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]

- 2. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]

- 6. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of quinazolinone core structures

An In-depth Technical Guide to the Biological Activity of Quinazolinone Core Structures

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The quinazolinone scaffold, a fused bicyclic system comprising a benzene and a pyrimidine ring, is a cornerstone in medicinal chemistry, widely regarded as a "privileged structure."[1][2] Its inherent structural features and synthetic tractability have allowed for the creation of vast libraries of derivatives, leading to the discovery of compounds with a remarkable breadth of biological activities.[3][4] Several drugs incorporating this core have received FDA approval, particularly in oncology, underscoring its therapeutic significance.[5][6] This guide provides a detailed exploration of the diverse pharmacological landscape of quinazolinone derivatives, focusing on their anticancer, antimicrobial, and anticonvulsant properties. We will delve into the molecular mechanisms of action, elucidate key structure-activity relationships (SAR), present relevant quantitative data, and provide standardized protocols for their synthesis and evaluation, offering a comprehensive resource for professionals in drug discovery and development.

The Quinazolinone Scaffold: A Privileged Core in Medicinal Chemistry

The term "quinazoline" refers to a heterocyclic compound with fused benzene and pyrimidine rings.[3] Quinazolinones are the oxidized derivatives, with the 4(3H)-quinazolinone isomer being the most common and pharmacologically significant.[1][7] The power of the quinazolinone core lies in its rigid framework, which serves as an excellent anchor for introducing various functional groups at multiple positions (primarily 2, 3, 6, and 8), allowing for precise modulation of their physicochemical properties and biological targets.[3][5] This versatility has enabled the development of agents that are active against a wide array of diseases.[7][8]

General Synthetic Strategies

The accessibility of quinazolinone derivatives is a key driver of their widespread investigation. Numerous synthetic methodologies have been developed, ranging from classical condensation reactions to modern metal-catalyzed cross-couplings. A foundational and commonly employed method involves the cyclization of anthranilic acid or its derivatives.[9]

Protocol 1: General Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinones

This protocol describes a common pathway starting from anthranilic acid. The causality behind this multi-step synthesis is the sequential and controlled formation of the necessary amide bonds and the final heterocyclic ring closure.

-

Step 1: Benzoxazinone Formation (Activation):

-

Rationale: Anthranilic acid is first converted to a more reactive intermediate, a 2-substituted benzoxazinone. This is typically achieved by reacting it with an acid anhydride (e.g., acetic anhydride) or acid chloride, which acylates the amino group and promotes cyclization.

-

Procedure: A mixture of anthranilic acid (1.0 eq.) and acetic anhydride (2.0-3.0 eq.) is heated at reflux for 2-3 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the excess anhydride is removed under reduced pressure to yield the crude 2-methyl-3,1-benzoxazin-4-one intermediate.[10]

-

-

Step 2: Introduction of the N-3 Substituent (Ring Opening & Amidation):

-

Rationale: The benzoxazinone intermediate is susceptible to nucleophilic attack. Reacting it with a primary amine introduces the desired substituent at what will become the N-3 position of the quinazolinone ring.

-

Procedure: The crude benzoxazinone from Step 1 is dissolved in a suitable solvent like glacial acetic acid or ethanol. A primary amine (R¹-NH₂) (1.1 eq.) is added, and the mixture is heated at reflux for 4-14 hours.[10][11] The solvent is then evaporated, and the residue is purified.

-

-

Step 3: Cyclodehydration (Quinazolinone Ring Formation):

-

Rationale: The intermediate formed in Step 2 is an N-acyl-2-aminobenzamide derivative. Heating, often in the presence of an acid catalyst, induces intramolecular cyclization via dehydration to form the stable quinazolinone ring.

-

Procedure: The product from Step 2 is heated, often in the same reaction vessel, to facilitate cyclodehydration, yielding the final 2,3-disubstituted 4(3H)-quinazolinone. Purification is typically achieved by recrystallization or column chromatography.

-

Anticancer Activity: A Multi-Mechanistic Approach

The most profound impact of the quinazolinone core has been in the field of oncology. Derivatives have been developed to target various hallmarks of cancer, primarily through the inhibition of key enzymes and proteins involved in cell proliferation and survival.[3][12]

Mechanism I: Inhibition of Tyrosine Kinases (EGFR/VEGFR)

Expertise & Causality: The epidermal growth factor receptor (EGFR) is a tyrosine kinase whose overexpression and abnormal signaling promote uncontrolled cell proliferation, a key feature of many cancers like non-small-cell lung carcinoma.[13] The quinazolinone scaffold serves as an excellent bioisostere for the adenine ring of ATP, enabling it to competitively bind to the ATP-binding pocket of the EGFR kinase domain.[14][15] This binding prevents the phosphorylation of downstream substrates, thereby blocking the entire signaling cascade that leads to cell growth and survival.[6][13]

Structure-Activity Relationship (SAR):

-

4-Position: A 4-anilino (or substituted anilino) moiety is crucial for high-affinity binding to the EGFR active site.[16]

-

6- and 7-Positions: Small, solubilizing groups like methoxy or ethoxy enhance activity. Bulky substituents can also increase potency.[16]

-

Anilino Ring: Electron-withdrawing groups (e.g., -Cl, -Br) at the meta- or para-positions of the aniline ring are generally favorable for inhibitory activity.[14][16]

Table 1: In Vitro Activity of Representative Quinazolinone-Based EGFR Inhibitors

| Compound ID | Target | IC₅₀ (nM) | Target Cancer Cell Line | GI₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| Gefitinib | EGFR | 2-37 | NCI-H460 (Lung) | >10 | [17] |

| Erlotinib | EGFR | 2 | NCI-H460 (Lung) | >10 | [18] |

| Compound 5k | EGFRʷᵗ-TK | 10 | PC-3 (Prostate) | Not Reported | [17][19] |

| Compound 6d | EGFR | 69 | NCI-H460 (Lung) | 0.789 |[13][18] |

IC₅₀: Half-maximal inhibitory concentration. GI₅₀: 50% growth inhibition.

Diagram 1: EGFR Signaling Pathway and Inhibition by Quinazolinones

Caption: Inhibition of the EGFR signaling cascade by competitive ATP-binding quinazolinones.

Mechanism II: Inhibition of Tubulin Polymerization

Expertise & Causality: Microtubules are dynamic polymers of α- and β-tubulin proteins, essential for forming the mitotic spindle during cell division.[5] Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain quinazolinone derivatives act as potent microtubule-destabilizing agents by binding to the colchicine-binding site on β-tubulin.[20][21] This binding prevents the polymerization of tubulin into microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[22][23][24]

Structure-Activity Relationship (SAR):

-

2-Position: Often substituted with a trimethoxyphenyl group or a bioisostere, which mimics the A-ring of colchicine and is critical for binding.

-

4-Position: A 4-anilino moiety can also contribute to antitubulin activity, with some compounds showing dual EGFR/tubulin inhibition.[20]

Table 2: In Vitro Activity of Representative Quinazolinone-Based Tubulin Inhibitors

| Compound ID | Tubulin Polymerization IC₅₀ (µM) | Antiproliferative IC₅₀ (nM) vs. HT-29 | Reference |

|---|---|---|---|

| Combretastatin A-4 | 1.1 - 2.4 | 2.9 | [20][22] |

| Colchicine | 1.33 | ~10 | [21][25] |

| Compound Q19 | Not Reported (Effective Inhibition) | 51 | [21] |

| Compound 4a4 | Not Reported (Effective Inhibition) | 0.4 - 2.7 (vs. various lines) | [24] |

| Compound E | 6.24 | Not Reported |[25] |

Diagram 2: Workflow for Evaluating Tubulin Polymerization Inhibitors

Caption: A logical workflow for the preclinical evaluation of quinazolinone derivatives as tubulin inhibitors.

Protocol 2: In Vitro Tubulin Polymerization Assay

Trustworthiness: This protocol is self-validating by including positive (paclitaxel) and negative (vehicle) controls to ensure the assay is performing correctly.

-

Objective: To quantitatively measure the effect of a test compound on the polymerization of purified tubulin in vitro.

-

Materials: Purified bovine brain tubulin (>99%), GTP, general tubulin buffer (e.g., PEM buffer), fluorescence spectrophotometer, 96-well plates, test compounds, paclitaxel (positive control), DMSO (vehicle control).

-

Procedure: a. Prepare a stock solution of the test quinazolinone derivative in DMSO. b. In a pre-chilled 96-well plate, add tubulin buffer, GTP, and a fluorescent reporter dye that binds to polymerized microtubules. c. Add the test compound at various concentrations to the wells. Include wells with paclitaxel (promotes polymerization) and DMSO (baseline). d. Initiate the reaction by adding purified tubulin to each well and immediately place the plate in a fluorescence spectrophotometer pre-heated to 37°C. e. Monitor the increase in fluorescence over time (e.g., every 60 seconds for 60 minutes). The fluorescence intensity is directly proportional to the amount of polymerized tubulin.

-

Data Analysis: Plot fluorescence intensity versus time. Calculate the rate of polymerization for each concentration. Determine the IC₅₀ value, which is the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to the DMSO control.[20][25]

Antimicrobial Activity

Quinazolinone derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of pathogenic bacteria, including drug-resistant strains.[2][26]

Mechanism of Action: While multiple mechanisms may exist, a prominent target for antibacterial quinazolinones is DNA gyrase (a type II topoisomerase).[27] This enzyme is essential for bacterial DNA replication and is absent in higher eukaryotes, making it an excellent target for selective toxicity. By inhibiting DNA gyrase, these compounds prevent the relaxation of supercoiled DNA, leading to a breakdown in DNA replication and ultimately, bacterial cell death.[27]

Structure-Activity Relationship (SAR):

-

General: Substitutions at positions 2 and 3 are critical. The presence of a substituted aromatic ring at position 3 and a methyl or thiol group at position 2 are often essential for activity.[2]

-

Halogens: The introduction of halogen atoms (e.g., bromine, chlorine) at positions 6 and 8 can significantly enhance antimicrobial potency.[2][28]

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Quinazolinones

| Organism | Compound 27 (MIC, µg/mL) | Compound 107 (MIC, µg/mL) | Ciprofloxacin (MIC, µg/mL) | Reference |

|---|---|---|---|---|

| S. aureus (MRSA) | ≤0.5 | 1.56 | ~1 | [28][29] |

| E. coli | ≥16 | 1.56 | <0.1 | [28][29] |

| P. aeruginosa | ≥16 | 0.78 | ~0.25 | [28][29] |

| C. albicans | Not Active | 1.56 | Not Applicable |[27][28] |

Anticonvulsant Activity

Following the discovery of the sedative-hypnotic properties of methaqualone, a 2,3-disubstituted quinazolinone, extensive research has focused on this scaffold for developing central nervous system (CNS) active agents, particularly anticonvulsants.[30][31]

Mechanism of Action: The primary mechanism for the anticonvulsant effect of many quinazolinone derivatives is believed to be the positive allosteric modulation of the GABA-A receptor.[32][33] GABA is the main inhibitory neurotransmitter in the brain. By binding to a site on the GABA-A receptor distinct from the GABA binding site, these compounds enhance the effect of GABA, leading to an increased influx of chloride ions, hyperpolarization of the neuron, and a general dampening of neuronal excitability, which can prevent or terminate seizures.[34][35]

Preclinical Evaluation:

-

Maximal Electroshock (MES) Test: This model is used to identify agents effective against generalized tonic-clonic seizures. The endpoint is the abolition of the hind limb tonic extensor component of the seizure.[30][36]

-

Subcutaneous Pentylenetetrazole (scPTZ) Test: This chemical-induced seizure model is used to identify agents effective against absence seizures. The endpoint is the failure to observe a threshold seizure.[31]

Diagram 3: GABAA Receptor Modulation by Quinazolinones

Caption: Quinazolinones can enhance GABA-mediated chloride influx, leading to neuronal inhibition.

Conclusion and Future Perspectives

The quinazolinone core structure is a validated and highly fruitful scaffold in modern drug discovery. Its derivatives have demonstrated a remarkable range of biological activities, leading to approved drugs and a robust pipeline of clinical and preclinical candidates. The primary strengths of this scaffold lie in its synthetic accessibility and its ability to be tailored to interact with a diverse set of biological targets, including kinases, tubulin, DNA gyrase, and ion channels.

Future research will likely focus on several key areas:

-

Development of Multi-Target Agents: Designing single molecules that can inhibit multiple pathways (e.g., dual EGFR and tubulin inhibitors) to combat cancer more effectively and overcome resistance.[20]

-

Improving Selectivity and Safety: Fine-tuning substitutions to enhance selectivity for target enzymes over off-target isoforms to reduce side effects.

-

Combating Drug Resistance: Synthesizing novel derivatives that are effective against resistant bacterial strains (e.g., MRSA) or cancers with acquired resistance mutations (e.g., EGFR T790M).[14]

The continued exploration of the chemical space around the quinazolinone nucleus, guided by mechanistic insights and structure-based design, promises to yield the next generation of therapeutics for a host of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ujpronline.com [ujpronline.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]

- 11. Synthesis and In vitro Cytotoxic Evaluation of New Quinazolinone-Based Chalcones | Engineering and Technology For Sustainable Development [jst.vn]

- 12. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [ouci.dntb.gov.ua]

- 13. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. tandfonline.com [tandfonline.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]

- 24. Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 27. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 28. acgpubs.org [acgpubs.org]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

- 33. Microwave Assisted Synthesis and Molecular Docking Studies of Some 4- (3H)-quinazolinone Derivatives as Inhibitors of Human Gamma- Aminobutyric Acid Receptor, the GABA (A)R-BETA3 Homopentamer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. mdpi.com [mdpi.com]

- 36. Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity – Oriental Journal of Chemistry [orientjchem.org]

Whitepaper: Strategic Discovery and Development of Novel Quinazolinone Derivatives

Abstract

The quinazolinone core, a fused heterocycle of benzene and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have consistently demonstrated a vast spectrum of pharmacological activities, leading to the development of marketed drugs for various therapeutic areas.[2][3] This guide provides an in-depth technical exploration into the contemporary discovery of novel quinazolinone derivatives. We will dissect advanced synthetic strategies, explore diverse biological applications with a focus on anticancer mechanisms, and present validated experimental protocols for both synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for next-generation therapeutics.

The Quinazolinone Scaffold: A Foundation of Therapeutic Versatility

The inherent therapeutic potential of the quinazolinone nucleus stems from its rigid, planar structure, which allows for precise spatial orientation of various substituents. This structural feature facilitates interactions with a multitude of biological targets. Quinazolinones are broadly classified based on the position of the carbonyl group, with 4(3H)-quinazolinones being the most extensively studied isomer due to their significant biological activities.[2][4]

Structure-activity relationship (SAR) studies have consistently shown that the pharmacological profile of a derivative is highly dependent on the nature and position of substituents, particularly at the 2, 3, 6, and 8 positions of the quinazolinone ring.[2] This modularity allows for fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. The diverse biological activities attributed to this scaffold are extensive, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antiviral, and antidiabetic properties.[1][5][6]

Modern Synthetic Paradigms for Quinazolinone Libraries

The evolution of synthetic chemistry has provided powerful tools to move beyond classical, often harsh, multi-step syntheses. Modern approaches prioritize efficiency, atom economy, and the rapid generation of diverse chemical libraries.

Causality in Method Selection

The choice of synthetic route is a critical decision dictated by the desired substitution pattern, scale, and available resources. While traditional methods involving the acylation of anthranilic acid followed by cyclization are robust, they can lack the efficiency required for high-throughput screening.[7] Modern metal-catalyzed and microwave-assisted methods are often preferred for their speed, higher yields, and tolerance of a broader range of functional groups.[2][8]

Table 1: Comparison of Key Synthetic Methodologies

| Methodology | Catalyst/Conditions | Key Advantages | Rationale & Mechanistic Insight | References |

| Microwave-Assisted Synthesis | Microwave Irradiation | Rapid reaction times, improved yields, enhanced purity. | Microwave energy provides efficient and uniform heating, directly coupling with polar molecules to dramatically accelerate reaction kinetics compared to conventional oil-bath heating. | [2][8] |

| Palladium-Catalyzed Cyclization | Pd catalysts (e.g., Pd(OAc)₂) | High efficiency for C-H annulation and cross-coupling reactions, enabling complex fused-ring systems. | The mechanism often involves C-X bond cleavage, alkyne or aldehyde insertion, 1,4-palladium migration, and subsequent C-H activation/annulation, creating novel polycyclic structures in a one-pot process. | [2] |

| Copper-Catalyzed Reactions | Cu(I) or Cu(II) salts (e.g., Cu(OAc)₂) | Inexpensive, versatile for C-N and C-C bond formation, tolerant of various functional groups. | Copper's redox potential facilitates oxidative cyclization pathways, for instance, in the reaction of 2-arylindoles with amines under oxygen to form the quinazolinone core. | [3][9] |

| Organocatalysis | Acids (p-TSA, TFA), Bases (DABCO) | Metal-free, environmentally benign, avoids heavy metal contamination in the final product. | Acid catalysts activate carbonyls for nucleophilic attack, while base catalysts can facilitate condensation and oxidative cyclization steps, offering a greener alternative to metal catalysis. | [10] |

| One-Pot Multicomponent Reactions | Various (e.g., Yb(OTf)₃) | High atom economy, operational simplicity, rapid assembly of complex molecules from simple precursors. | This strategy combines multiple reaction steps without isolating intermediates, minimizing solvent waste and purification efforts. For example, 2-aminobenzonitrile, acyl chlorides, and a catalyst can be combined to form 4(3H)-quinazolinones directly. | [8] |

Workflow for Synthetic Strategy

The logical flow from starting materials to a purified, novel derivative is a self-validating process where each step confirms the success of the last.

Caption: A generalized workflow for the synthesis and validation of a novel quinazolinone derivative.

The Broad Spectrum of Biological Activity: A Focus on Oncology

While quinazolinone derivatives exhibit a wide array of biological effects, their impact on cancer therapeutics has been particularly profound, with several compounds advancing to clinical use.[11]

Key Anticancer Mechanisms of Action

The anticancer effects of quinazolinones are often multi-faceted, targeting key pathways that drive malignant proliferation and survival.[12]

-

Tubulin Polymerization Inhibition : Certain derivatives disrupt microtubule dynamics by inhibiting the polymerization of tubulin, a critical process for mitotic spindle formation during cell division.[3][11] This leads to M-phase cell cycle arrest and subsequent apoptosis.

-

Enzyme Inhibition : This is a major mechanism.

-

Tyrosine Kinases : Quinazolinones are famously effective as inhibitors of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[1][11] Marketed drugs such as Gefitinib and Erlotinib are quinazoline derivatives that block the ATP-binding site of EGFR, shutting down downstream pro-survival signaling pathways like PI3K/Akt and MAPK.

-

Dihydrofolate Reductase (DHFR) : As antimetabolites, some derivatives inhibit DHFR, an enzyme essential for the synthesis of purines and pyrimidines, thereby halting DNA replication in rapidly dividing cancer cells.[13]

-

-

DNA Repair Inhibition : Some compounds inhibit enzymes involved in DNA repair, such as Poly (ADP-ribose) polymerase (PARP), sensitizing cancer cells to DNA-damaging agents.[11]

Caption: Inhibition of the EGFR signaling pathway by a quinazolinone-based tyrosine kinase inhibitor.

Table 2: Spectrum of Biological Activities of Quinazolinone Derivatives

| Activity | Specific Target / Mechanism | Example Application | References |

| Anticancer | EGFR, Tubulin, DHFR, PARP Inhibition | Lung, Breast, Colon Cancer | [3][11][12][13] |

| Antimicrobial | Inhibition of bacterial enzymes (e.g., NDH-2) | Treatment of bacterial infections (e.g., M. tuberculosis) | [1][11] |

| Anti-inflammatory | COX-II Inhibition | Arthritis and inflammatory diseases | [6][14] |

| Anticonvulsant | Modulation of GABAergic neurotransmission | Epilepsy and seizure disorders | [1] |

| Antidiabetic | Alpha-glucosidase inhibition | Type 2 Diabetes Mellitus | [6][14] |

| Antiviral | Inhibition of viral replication enzymes | HIV and other viral infections | [2][15] |

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems. Each step includes a rationale to ensure technical accuracy and reproducibility.

Protocol: Microwave-Assisted Synthesis of a 2,3-Disubstituted 4(3H)-Quinazolinone

This protocol is adapted from methodologies described for efficient one-pot syntheses.[2][8]

Objective: To synthesize a novel 2,3-disubstituted 4(3H)-quinazolinone derivative for biological screening.

Materials:

-

Substituted Anthranilamide (1.0 mmol)

-

Aromatic Aldehyde (1.2 mmol)

-

Catalyst: p-Toluenesulfonic acid (p-TSA, 10 mol%)

-

Oxidant: (Diacetoxyiodo)benzene (PIDA, 1.5 mmol)

-

Solvent: Acetonitrile (5 mL)

-

Microwave Synthesis Vial (10 mL) with stir bar

Procedure:

-

Vial Preparation: To a 10 mL microwave synthesis vial, add the substituted anthranilamide (1.0 mmol), the aromatic aldehyde (1.2 mmol), and p-TSA (10 mol%).

-

Causality: The aldehyde is used in slight excess to drive the initial condensation reaction to completion. p-TSA is an effective acid catalyst for the formation of the intermediate Schiff base.

-

-

Solvent Addition: Add 5 mL of acetonitrile and the stir bar. Seal the vial securely.

-

Causality: Acetonitrile is a suitable polar solvent for microwave synthesis, efficiently absorbing microwave energy and solubilizing the reactants.

-

-

Microwave Irradiation (Step 1 - Cyclization): Place the vial in the microwave reactor. Irradiate at 120°C for 15 minutes.

-

Causality: Microwave heating rapidly accelerates the acid-catalyzed cyclization of the Schiff base to form a dihydroquinazolinone intermediate. Monitoring by TLC or LC-MS can confirm the consumption of starting material.

-

-

Oxidant Addition: Cool the vial to room temperature. Carefully open and add PIDA (1.5 mmol). Reseal the vial.

-

Causality: PIDA is a mild and effective hypervalent iodine oxidant used for the dehydrogenation of the dihydroquinazolinone intermediate to the aromatic quinazolinone core. It is added after cooling to prevent uncontrolled oxidation.

-

-

Microwave Irradiation (Step 2 - Oxidation): Irradiate the mixture at 80°C for 10 minutes.

-

Causality: A lower temperature is used for the oxidation step to maintain selectivity and prevent over-oxidation or degradation of the product.

-

-

Work-up: After cooling, pour the reaction mixture into 50 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst and quench excess PIDA. Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel.

-

Self-Validation: The success of the purification is confirmed by TLC analysis of the collected fractions.

-

-

Characterization: Confirm the structure and purity (>95%) of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol: MTT Cytotoxicity Assay

Objective: To determine the in vitro anticancer activity (IC₅₀ value) of a novel quinazolinone derivative against a human cancer cell line (e.g., MCF-7, breast cancer).

Materials:

-

MCF-7 cells

-

Complete Growth Medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

-

Novel Quinazolinone Derivative (dissolved in DMSO to make a 10 mM stock)

-

MTT Reagent (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microplates

-

Doxorubicin (positive control)

Procedure:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Causality: The 24-hour incubation allows cells to adhere and enter the logarithmic growth phase, ensuring a healthy and responsive cell population for the assay.

-

-

Compound Treatment: Prepare serial dilutions of the quinazolinone derivative and the positive control (Doxorubicin) in complete medium. The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.

-

Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

-

Causality: A 48-hour exposure is a standard duration to observe significant effects on cell proliferation and viability.

-

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for another 4 hours.

-

Causality: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan is directly proportional to the number of living cells.

-

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Self-Validation: A visible purple color gradient across the different concentrations indicates a dose-dependent effect of the compound.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Outlook

The quinazolinone scaffold continues to be a cornerstone of modern drug discovery. The ongoing development of innovative synthetic methodologies, particularly those that are metal-free or employ green chemistry principles, will further accelerate the exploration of this chemical space.[10] As our understanding of complex disease biology deepens, the rational design of novel quinazolinone derivatives targeting specific proteins and pathways will undoubtedly lead to the next generation of highly selective and potent therapeutic agents.[12][16] The integration of in silico modeling with high-throughput synthesis and screening will be paramount in unlocking the full potential of this remarkable heterocyclic system.

References

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]

- 7. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ujpronline.com [ujpronline.com]

- 9. Quinazolinone synthesis [organic-chemistry.org]

- 10. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]

- 11. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Therapeutic progression of quinazolines as targeted chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ijpsi.org [ijpsi.org]

- 16. 3D,2D-QSAR study and docking of novel quinazolines as potential target drugs for osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 7-Iodoquinazolin-4(3H)-one in Organic Solvents: A Physicochemical and Methodological Analysis

An In-Depth Technical Guide for Researchers

Abstract

7-Iodoquinazolin-4(3H)-one is a heterocyclic compound of significant interest within medicinal chemistry and drug discovery, serving as a key intermediate for synthesizing pharmacologically active molecules.[1][2] The successful progression of this scaffold through discovery and development pipelines is fundamentally contingent on a thorough understanding of its physicochemical properties, paramount among which is solubility. Poor solubility can impede formulation, compromise bioavailability, and introduce artifacts in high-throughput screening assays.[3][4] This technical guide provides a comprehensive analysis of the factors governing the solubility of this compound, offers predictive insights based on structurally related analogs, and presents a robust, validated protocol for its experimental determination.

The Molecular Architecture and Its Influence on Solubility

The solubility behavior of this compound is dictated by its distinct structural features. As a member of the quinazolinone family, its core is a rigid, fused heterocyclic ring system.[5] This planarity and aromaticity contribute to strong intermolecular π-π stacking interactions in the solid state, resulting in high crystal lattice energy. Overcoming this energy to dissolve the compound is a primary thermodynamic barrier.

Key structural elements influencing solubility include:

-

The Quinazolinone Core: The presence of a lactam group (a cyclic amide) offers sites for hydrogen bonding, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen as an acceptor.[6]

-

The Iodo Substituent: The iodine atom at the 7-position significantly impacts the molecule's electronic properties and lipophilicity. While iodine is a halogen, its large size and polarizability can lead to halogen bonding and other dipole-dipole interactions, but it primarily increases the molecule's overall hydrophobicity compared to its non-halogenated parent.[7]

-

Tautomerism: Quinazolin-4(3H)-one can exist in keto-enol tautomeric forms, although the keto form (as named) is predominant. The specific tautomeric form present can influence hydrogen bonding capabilities.[6][8]

Collectively, these features suggest that this compound is likely to exhibit poor solubility in aqueous media but will be more soluble in organic solvents, particularly those that can effectively disrupt its crystal lattice and engage in hydrogen bonding.[5]

Predictive Solubility Analysis Based on Structural Analogs

While specific quantitative solubility data for this compound is not extensively published, valuable insights can be drawn from studies on structurally similar quinazoline derivatives. A study on pyrazolo quinazolines demonstrated temperature-dependent solubility across several common organic solvents.[9] It was observed that solubility increased with temperature and was greatest in highly polar aprotic solvents.[9]

Based on these findings and fundamental chemical principles, we can forecast a likely solubility profile for this compound.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Category | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These solvents possess strong dipole moments and are excellent hydrogen bond acceptors, capable of effectively solvating the quinazolinone core and disrupting the crystal lattice. DMSO is a standard choice for preparing stock solutions of poorly soluble compounds.[5] |

| Polar Protic | Ethanol, Methanol | Moderate | Alcohols can act as both hydrogen bond donors and acceptors, allowing favorable interactions. However, their polarity is lower than DMSO/DMF, and the energetic cost of disrupting the solvent's own H-bond network may limit solubility. Recrystallization from ethanol is common for related iodo-quinazolinones, indicating moderate solubility at elevated temperatures.[10] |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Low to Moderate | These solvents are less polar than alcohols and primarily act as hydrogen bond acceptors. They are less effective at solvating the polar lactam group, leading to lower solubility.[9] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low | While capable of dissolving many organic compounds, their low polarity and inability to participate in hydrogen bonding make them poor solvents for the polar quinazolinone structure. |

| Non-Polar | Hexanes, Toluene | Very Low / Insoluble | These solvents lack the polarity and hydrogen bonding capability required to overcome the compound's high crystal lattice energy. |

Gold-Standard Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

To obtain definitive, quantitative solubility data, the equilibrium (thermodynamic) shake-flask method is the industry standard. This protocol is designed to be self-validating by ensuring that a true equilibrium between the solid and dissolved states is achieved.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (crystalline solid)

-

Solvent of interest (e.g., HPLC-grade DMSO)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes for standard preparation

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. "Excess" is critical; a persistent layer of solid material must be visible to ensure saturation is possible.

-

Causality Check: The presence of undissolved solid is the only visual confirmation that the solution has reached its saturation point. Without it, you are only measuring that the compound is soluble up to the concentration you prepared.

-

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C). Agitate for a predetermined period, typically 24 to 72 hours.

-

Expert Insight: The equilibration time should be established empirically. Analyze samples at different time points (e.g., 24h, 48h, 72h). Equilibrium is reached when the measured concentration no longer increases with time. For crystalline compounds with high lattice energy, 48-72 hours is often necessary.

-

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled environment for at least 1 hour to let the excess solid settle. Carefully draw the supernatant into a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.

-

Trustworthiness Pillar: Filtration is a mandatory step to remove microscopic particulates that would otherwise lead to an overestimation of solubility. The filter material must be chemically compatible with the solvent to prevent leaching of contaminants.

-

-

Quantification: Prepare a stock solution of this compound in the same solvent of known concentration. From this stock, create a series of calibration standards. Accurately dilute the filtered sample to a concentration that falls within the linear range of the calibration curve.

-

Analysis: Analyze the calibration standards and the diluted sample by a validated analytical method, typically HPLC-UV. Calculate the concentration of the saturated solution from the calibration curve, accounting for the dilution factor. The resulting value is the equilibrium solubility, often expressed in mg/mL or µg/mL.

Practical Considerations for Laboratory Handling

For many applications, such as in vitro biological assays, preparing a high-concentration stock solution is the first step.

-

Stock Solution Preparation: DMSO is the solvent of choice for creating concentrated stock solutions (e.g., 10-50 mM) of quinazolinone derivatives.[5] To aid dissolution, gentle warming (37-50°C) and ultrasonication can be employed. Always ensure the compound has fully dissolved before use.

-

Aqueous Dilution & Precipitation: When diluting a DMSO stock into an aqueous buffer for an assay, precipitation is a common risk. This occurs when the final concentration exceeds the compound's solubility limit in the final solvent mixture (e.g., buffer with 1% DMSO). To mitigate this, dilute the stock incrementally into the buffer while vortexing vigorously. If precipitation still occurs, the final assay concentration must be lowered.[5]

Conclusion

While direct, published quantitative solubility data for this compound is sparse, a robust understanding of its physicochemical properties allows for strong predictions of its behavior in various organic solvents. It is expected to be most soluble in polar aprotic solvents like DMSO and DMF and moderately soluble in alcohols. For definitive quantification, the shake-flask method detailed herein provides a reliable and universally accepted approach. This knowledge is indispensable for researchers and drug development professionals to ensure the successful handling, formulation, and application of this important chemical scaffold in their scientific endeavors.

References

- 1. ijprajournal.com [ijprajournal.com]

- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinazolinone - Wikipedia [en.wikipedia.org]

- 9. cibtech.org [cibtech.org]

- 10. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Physicochemical Properties of Substituted Quinazolinones

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quinazolinone Scaffold as a "Privileged Structure"

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of successful drug candidates across various therapeutic areas. These are termed "privileged structures" for their ability to bind to diverse biological targets. The quinazolinone core, a bicyclic system consisting of a fused benzene and pyrimidine ring, is a quintessential example of such a scaffold.[1] From early sedatives to modern-day targeted cancer therapies, quinazolinone derivatives have demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3]

The therapeutic efficacy of any drug candidate, however, is not solely dependent on its interaction with a biological target. It is fundamentally governed by a suite of physicochemical properties that dictate its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For the quinazolinone scaffold, the strategic placement of various substituents allows for a nuanced modulation of these properties.[2] Understanding the interplay between a substituent's nature, its position on the ring system, and the resulting physicochemical characteristics is paramount for the rational design of effective and safe medicines.[1]

This technical guide provides an in-depth exploration of the core physicochemical properties of substituted quinazolinones. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental choices, provide field-proven protocols for property determination, and analyze how structural modifications can be rationally applied to optimize a compound for therapeutic success.

The Physicochemical Quadrangle: Key Properties Governing Drug Action

The journey of a drug from administration to its site of action is a complex odyssey through varied physiological environments. Four key physicochemical properties form a "quadrangle" that largely determines the success of this journey: Lipophilicity, Solubility, Ionization State (pKa), and Solid-State Properties (Melting Point).

-

Lipophilicity (logP/logD): This parameter describes a compound's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a critical determinant of a drug's ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier.[4] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[5] The goal is to achieve an optimal balance, often within a logP range of 1-5 for orally administered drugs.[6]

-

Aqueous Solubility: A drug must dissolve in aqueous physiological fluids to be absorbed.[7] Poor solubility is a major hurdle in drug development, leading to low and variable bioavailability. The solubility of ionizable compounds, like most quinazolinones, is highly dependent on pH.

-

Ionization Constant (pKa): Most drugs are weak acids or bases, and their state of ionization changes with the pH of their environment.[8] The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and unionized forms.[9] This is crucial because the unionized form is generally more lipophilic and better able to cross cell membranes, while the ionized form often has higher solubility.[8] The interplay between a drug's pKa and the pH of different body compartments (e.g., stomach pH ~1-3, intestine pH ~6-7.5, blood pH ~7.4) dictates its absorption and distribution.[10]

-

Melting Point (m.p.): As a measure of the stability of the crystal lattice, the melting point influences a compound's solubility and dissolution rate.[6] High-melting-point compounds often exhibit lower solubility due to the strong intermolecular forces in their crystal structure. This property is determined using techniques like Differential Scanning Calorimetry (DSC).[11]

Structure-Property Relationships (SPR) in the Quinazolinone Core

The versatility of the quinazolinone scaffold lies in the ability to modify its physicochemical properties through substitution at several key positions. Structure-activity relationship (SAR) studies have shown that substitutions at positions 2, 3, 6, and 8 are particularly significant for modulating biological activity, which is often a direct consequence of altered physicochemical properties.[2][12]

| Position | Substituent Type | General Impact on Physicochemical Properties | Rationale/Mechanism |

| 2 | Alkyl, Aryl, Heterocyclic groups | Modulates lipophilicity and can influence pKa. Can introduce hydrogen bond donors/acceptors. | Direct addition of hydrophobic or polar moieties. Can influence the basicity of the N1 nitrogen through electronic effects. |

| 3 | Substituted aromatic rings, aliphatic chains | Significantly impacts lipophilicity and can introduce steric bulk. | The substituent at N3 often projects out from the core scaffold, allowing for significant modification of the molecule's overall lipophilicity without drastically altering the core's electronic nature. |

| 6, 8 | Halogens (e.g., -Cl, -F), Methoxy (-OCH3) | Increases lipophilicity. Halogens are electron-withdrawing, affecting the pKa of the quinazolinone nitrogens. | Halogens contribute to hydrophobicity. Their electron-withdrawing nature can decrease the basicity of the ring nitrogens, lowering their pKa. |

| 7 | Methoxy (-OCH3), Propoxy chains | Increases lipophilicity and can provide points for further functionalization. | Alkoxy groups add hydrophobic character. Longer chains increase this effect. They can also serve as handles for attaching more complex, solubility-enhancing groups. |

Table 1: General Structure-Property Relationships for Substituted Quinazolinones.

For instance, the addition of a halogen atom at position 6 or 8 is a common strategy to increase lipophilicity and enhance membrane permeability.[12] Conversely, incorporating polar groups, such as morpholine as seen in Gefitinib, can improve aqueous solubility and fine-tune the overall physicochemical profile.[13]

Case Studies: Physicochemical Profiling of Marketed Quinazolinones

Analyzing the properties of successful drugs provides invaluable insight into the practical application of these principles.

Case Study 1: Gefitinib (Iressa®)

-

Structure: A 4-anilinoquinazoline with a 3-chloro-4-fluoro-phenyl group at position 4, a methoxy group at position 7, and a morpholinopropoxy side chain at position 6.[13]

-

Application: An Epidermal Growth Factor Receptor (EGFR) kinase inhibitor for non-small cell lung cancer.

-

Physicochemical Analysis:

-

Lipophilicity: Gefitinib is a hydrophobic molecule.[14] The chloro- and fluoro-substituents on the aniline ring contribute significantly to its lipophilicity, which is essential for penetrating the cell membrane to reach the intracellular kinase domain of EGFR.

-

Solubility & pKa: The morpholino group is a key feature. It is a basic nitrogen that becomes protonated at physiological pH. This ionization provides a point of aqueous solubility, which is crucial for formulation and absorption.[14] This demonstrates a classic strategy: balancing the lipophilicity required for membrane passage with the hydrophilicity needed for solubility.

-

Case Study 2: Afloqualone

-

Structure: A quinazolinone derivative with a methyl group at position 2 and a fluorobenzyl group at position 3.

-

Application: A muscle relaxant.

-

Physicochemical Analysis:

-

Lipophilicity: The calculated logP (XlogP3) for Afloqualone is approximately 3.4. This moderate lipophilicity is consistent with a drug that needs to cross the blood-brain barrier to exert its effects on the central nervous system. The fluorobenzyl and methyl groups are the primary contributors to its lipophilic character.

-

pKa: The quinazolinone core has basic nitrogens. The predicted pKa for the most basic nitrogen is around 4.5. This means that at the pH of the small intestine (pH 6-7.5), a significant fraction of the drug will be in its more lipid-soluble, unionized form, facilitating absorption.

-

| Compound | Primary Application | Key Substituents & their Physicochemical Role | Approx. logP | pKa (most basic) |

| Gefitinib | Anticancer (EGFR Inhibitor) | 4-(3-chloro-4-fluoroanilino) for lipophilicity; 6-morpholinopropoxy for solubility. | 3.2 | 5.4, 7.2 |

| Erlotinib | Anticancer (EGFR Inhibitor) | 4-(3-ethynylanilino) for target binding/lipophilicity; 6,7-bis(2-methoxyethoxy) for solubility. | 2.8 | 5.4 |

| Afloqualone | Muscle Relaxant | 2-methyl and 3-(2-fluorobenzyl) for lipophilicity to cross the BBB. | 3.4 | ~4.5 |

Table 2: Physicochemical Properties of Selected Quinazolinone-Based Drugs. (Data sourced from PubChem and DrugBank).

Experimental Determination of Physicochemical Properties

Accurate and reproducible measurement of physicochemical properties is the bedrock of drug discovery.[6] The following section provides detailed, self-validating protocols for determining the key parameters discussed.